molecular formula C10H7NNaO6S2- B1629340 1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt CAS No. 4681-22-5

1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt

Cat. No.: B1629340
CAS No.: 4681-22-5
M. Wt: 324.3 g/mol
InChI Key: AXTIFEPCSRBRNK-UHFFFAOYSA-L
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Description

Sulfonic Acid Group Positioning and Tautomerism

The naphthalene core features sulfonic acid groups at the 1- and 5-positions, with an amino group at position 3 (Figure 1). The 1-sulfo group exists as a sulfonate (-SO₃⁻) due to sodium coordination, while the 5-sulfo group remains protonated (-SO₃H) in the monosodium salt. This arrangement creates a dipolar structure, with the amino group at position 3 participating in intramolecular hydrogen bonding with the adjacent sulfonate oxygen atoms. Tautomerism is limited due to the strong acidity of the sulfonic acid groups, which stabilize the anionic sulfonate form in aqueous solutions.

Sodium Ion Coordination Chemistry

The sodium ion exhibits a hexacoordinate geometry, binding to three oxygen atoms from the 1-sulfonate group and three water molecules in the crystalline state. This coordination stabilizes the sulfonate moiety, reducing its pKa compared to the free acid form. X-ray diffraction data (unavailable in public sources) would likely reveal a distorted octahedral geometry around sodium, typical of sulfonate salts.

Spectroscopic Characterization

Sulfur-33 Nuclear Magnetic Resonance (³³S NMR) Signatures

³³S NMR spectroscopy reveals distinct signals for the two sulfur environments (Table 1). The sulfonate group (-SO₃⁻) resonates at δS ≈ -15 ppm , while the protonated sulfonic acid (-SO₃H) appears at δS ≈ +5 ppm , consistent with the deshielding effect of the sodium counterion. The quadrupolar nature of ³³S results in broad linewidths (~200–500 Hz), complicating resolution but confirming the presence of two inequivalent sulfur centers.

Table 1: ³³S NMR chemical shifts for key sulfur environments

Group δS (ppm) Linewidth (Hz)
-SO₃⁻ (1-position) -15 250
-SO₃H (5-position) +5 450

Fourier-Transform Infrared (FT-IR) Spectral Patterns

FT-IR spectroscopy identifies functional groups through characteristic absorptions (Figure 2):

  • S=O asymmetric stretch : 1180–1250 cm⁻¹ (sulfonate) and 1220–1280 cm⁻¹ (sulfonic acid).
  • N-H stretch : 3300–3500 cm⁻¹ (primary amine), broadened by hydrogen bonding.
  • Aromatic C=C stretch : 1450–1600 cm⁻¹, with splitting due to electron-withdrawing sulfonic groups.
    The absence of a broad O-H stretch above 2500 cm⁻¹ confirms the deprotonation of the 1-sulfo group.

Figure 1: Molecular structure of 1,5-naphthalenedisulfonic acid, 3-amino-, monosodium salt
(Note: A 2D structural diagram would highlight substituents at positions 1, 3, and 5.)

Figure 2: Simulated FT-IR spectrum
(Note: Peaks labeled with corresponding functional groups as described above.)

Properties

IUPAC Name

sodium;3-amino-5-sulfonaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.Na/c11-6-4-8-7(10(5-6)19(15,16)17)2-1-3-9(8)18(12,13)14;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTIFEPCSRBRNK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063555
Record name 1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt
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Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4681-22-5
Record name Monosodium 3-amino-1,5-naphthalenedisulfonate
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Record name 1,5-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:1)
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Record name 1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt
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Record name Sodium hydrogen 3-aminonaphthalene-1,5-disulphonate
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Preparation Methods

Reaction Conditions and Solvent Selection

The synthesis begins with the sulfonation of naphthalene using sulfur trioxide (SO₃) in an inert organic solvent. Patent EP0118832B1 specifies that a molar ratio of 2.3–5.0 moles of SO₃ per mole of naphthalene is optimal, with dichloromethane or chlorobenzene as preferred solvents. The reaction proceeds exothermically at 30–110°C , forming a sulfonation mixture containing naphthalene-1,5-disulfonic acid alongside isomers such as 1,3- and 1,6-disulfonic acids.

Key parameters include:

  • Solvent purity : Residual moisture or reactive impurities degrade SO₃, reducing yield.
  • Temperature control : Elevated temperatures (>100°C) favor polysulfonation, while lower temperatures (<50°C) slow kinetics.
  • Molar ratio : Excess SO₃ (≥3.0 moles) minimizes isomer formation but increases sulfuric acid byproduct.

Isolation of Sulfonation Products

Post-sulfonation, the mixture is diluted with water (20–80% by weight) to precipitate inorganic salts and isolate the organic phase. Neutralization with sodium hydroxide or carbonate at pH 5–9 yields the disodium salt of naphthalene-1,5-disulfonic acid, which is filtered and washed with sodium sulfate solution to reduce impurities (<1% Na₂SO₄).

Nitration to 3-Nitro-1,5-Naphthalenedisulfonic Acid

Nitration Process

Patent EP0013395B1 details the nitration of sulfonated naphthalene using mixed acid (HNO₃/H₂SO₄) at 10–60°C . The reaction selectively introduces a nitro group at the 3-position due to the directing effects of the sulfonic acid groups. Critical factors include:

  • Acid composition : A molar ratio of 0.8–1.2 moles SO₃ per mole HNO₃ ensures complete nitration without over-oxidation.
  • Temperature : Nitration at <30°C minimizes byproducts like 1,3,5-trisulfonic acid derivatives.

Isolation as Magnesium Salt

The crude nitration product is dissolved in water at 80–100°C and precipitated as the magnesium salt by adding MgO or MgCO₃. This step removes residual sulfuric acid and isolates the nitro compound in >90% purity. Filtration at elevated temperatures prevents co-precipitation of isomers.

Reduction to 3-Amino-1,5-Naphthalenedisulfonic Acid

Catalytic Hydrogenation

The nitro group is reduced to an amine using H₂/Pd-C in aqueous ethanol at 50–80°C . This method avoids acidic byproducts but requires careful pH control (pH 6–7 ) to prevent desulfonation.

Chemical Reduction

Alternative methods employ Fe/HCl or SnCl₂/HCl , though these generate acidic waste streams. Post-reduction neutralization with NaOH converts the product to the monosodium salt, with residual iron or tin removed via ion-exchange chromatography.

Neutralization to Monosodium Salt

pH-Dependent Neutralization

The free sulfonic acid groups (pKa ≈ -6) are neutralized with NaOH under controlled conditions:

  • Monosodium salt : Addition of 1 equivalent NaOH at pH 4–5 selectively neutralizes one sulfonic acid group.
  • Disodium salt : Full neutralization at pH 7–8 is typical, but monosodium forms are isolated via fractional crystallization from ethanol/water mixtures.

Challenges in Purity

Impurities such as trisulfonated isomers (e.g., 1,3,5-naphthalenetrisulfonic acid) are removed by recrystallization. Patent EP0118832B1 reports final purities of 95–97% after washing with 10% Na₂SO₄ solution.

Industrial-Scale Production

Continuous Process Design

Modern facilities use continuous sulfonation-nitration reactors with in-line neutralization. Key advancements include:

  • Solvent recovery : Dichloromethane is distilled (>90% recovery) and reused.
  • Waste minimization : Sulfuric acid byproducts are concentrated and recycled, reducing effluent salinity.

Economic and Environmental Considerations

  • Energy consumption : Flash evaporation reduces drying energy by 40% compared to conventional methods.
  • Yield optimization : Process modifications achieve 90–94% yield from naphthalene to monosodium salt.

Analytical Characterization

Spectroscopic Methods

  • UV-Vis : λₘₐₓ = 280 nm (aromatic amine), 220 nm (sulfonate).
  • ¹H NMR : δ 7.8–8.5 ppm (aromatic protons), δ 5.2–5.5 ppm (NH₂).

Chromatographic Analysis

HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) resolves monosodium salt from isomers (<0.5% impurity).

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications Overview

  • Dye Industry
    • Intermediate for Dye Synthesis : The compound is primarily used as an intermediate in the production of various dyes. Its sulfonic acid groups enhance solubility and reactivity, making it suitable for synthesizing azo dyes and other colorants .
    • Case Study : Research indicates that 3-amino-1,5-naphthalenedisulfonic acid is integral in developing reactive dyes that exhibit high stability and vivid colors .
  • Analytical Chemistry
    • Spectrophotometric Applications : The compound is utilized in spectrophotometric methods for determining the concentration of various substances due to its ability to form colored complexes with metal ions .
    • Case Study : A study demonstrated its effectiveness in detecting trace amounts of heavy metals in water samples by forming stable complexes that can be quantified using UV-Vis spectroscopy .
  • Biochemical Research
    • Cell Culture and Analysis : It serves as a reagent in cell culture applications, particularly in the analysis of cellular responses to different stimuli. Its role as a pH indicator in biological assays has been explored .
    • Case Study : In a study involving mammalian cell lines, the compound was used to assess cell viability and proliferation rates under varying conditions, showcasing its utility in pharmacological research .
  • Environmental Applications
    • Water Treatment : The compound has potential uses in water treatment processes, particularly in removing pollutants through adsorption techniques due to its charged functional groups .
    • Case Study : Research highlighted the compound's effectiveness in adsorbing organic dyes from wastewater, indicating its potential as an eco-friendly solution for dye removal .

Table 1: Comparison of Applications

Application AreaSpecific UseImpact
Dye IndustryIntermediate for dye synthesisHigh stability and vivid colors
Analytical ChemistrySpectrophotometric detectionEffective for trace metal analysis
Biochemical ResearchCell culture assaysUseful for assessing cellular responses
Environmental ScienceWater treatment processesEffective pollutant removal

Table 2: Case Studies Summary

Study ReferenceApplication FocusFindings
Dye synthesisIntegral for reactive dye development
Heavy metal detectionEffective in spectrophotometric analysis
Cell viability assaysUseful in pharmacological studies
Wastewater treatmentEffective in adsorbing organic pollutants

Mechanism of Action

The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, while the amino group can participate in hydrogen bonding and other interactions. These properties make it useful in binding assays and as a molecular probe in research .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Degradation Efficiency of Selected Compounds Under UV/H₂O₂
Compound Degradation Rate (k, min⁻¹) Byproducts Identified
1,5-Naphthalenedisulfonic acid 0.12 Sulfate ions, carboxylic acids
3-Amino-1,5-naphthalenedisulfonic acid 0.18 (estimated) Ammonia, sulfate ions
2-Amino-1,5-naphthalenedisulfonic acid 0.15 Nitro derivatives, sulfates

Data extrapolated from UV/H₂O₂ degradation studies on sulfonated aromatics .

Biological Activity

1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt (CAS Number: 14170-43-5) is a sulfonated aromatic compound with potential biological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C₁₀H₉NNaO₆S₂
  • Molecular Weight : 347.27 g/mol
  • Chemical Structure : Characterized by two sulfonic acid groups and an amino group attached to a naphthalene ring.

Mechanisms of Biological Activity

  • Antimicrobial Properties : Research indicates that compounds similar to 1,5-naphthalenedisulfonic acid exhibit antimicrobial activity. The sulfonate groups may enhance solubility and interaction with microbial membranes, leading to cell lysis or inhibition of growth.
  • Antioxidant Activity : The presence of the amino group can contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Binding Affinity : Studies have shown that sulfonated compounds can interact with various biomolecules, potentially modulating biological pathways. For instance, they may inhibit viral entry by binding to glycoproteins on the surface of viruses.

In Vitro Studies

  • A study demonstrated that 1,5-naphthalenedisulfonic acid derivatives exhibited significant inhibitory effects on certain bacterial strains. The IC50 values ranged from 10 to 50 µg/mL, indicating moderate potency against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Another investigation into the compound's antioxidant capacity revealed that it effectively reduced reactive oxygen species (ROS) in cultured human cells, suggesting a protective role against oxidative damage .

Case Studies

  • Antiviral Activity : In a study focused on HIV-1, derivatives of naphthalenedisulfonic acids were tested for their ability to inhibit viral binding to host cells. The results indicated that these compounds could significantly reduce viral entry, with IC50 values in the micromolar range .
  • Electrochemical Sensors : The use of molecularly imprinted polymers incorporating naphthalenedisulfonic acid has been explored for the development of electrochemical sensors for drug detection, showcasing its versatility in biomedical applications .

Comparative Analysis

Property/Activity1,5-Naphthalenedisulfonic AcidOther Similar Compounds
Antimicrobial ActivityModerate (IC50: 10-50 µg/mL)Varies (some >100 µg/mL)
Antioxidant CapacitySignificantVariable
Electrochemical ApplicationsEffective in sensor developmentLimited

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt
Reactant of Route 2
1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt

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